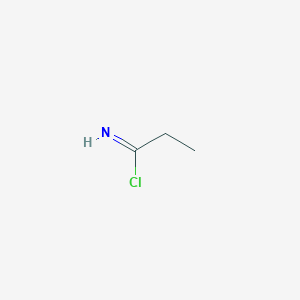

Propanimidoyl chloride

Description

Propanimidoyl chloride (IUPAC name: this compound) is a reactive organic compound characterized by the functional group imidoyl chloride (R–N=C–Cl). This class of compounds is widely used in organic synthesis, particularly in the preparation of amidines, heterocycles, and pharmaceuticals. This compound derivatives exhibit structural variability due to substitutions on the nitrogen or carbon atoms, which influence their reactivity, stability, and applications. Key derivatives include halogenated, hydroxylated, and aryl-substituted variants (e.g., N-hydroxy-2-oxo-propanimidoyl chloride, 2-chloro-N-hydroxy-2-methylthis compound) .

Properties

CAS No. |

5961-91-1 |

|---|---|

Molecular Formula |

C3H6ClN |

Molecular Weight |

91.54 g/mol |

IUPAC Name |

propanimidoyl chloride |

InChI |

InChI=1S/C3H6ClN/c1-2-3(4)5/h5H,2H2,1H3 |

InChI Key |

ZNOOOJMNUGNAKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanimidoyl chloride can be synthesized by treating a monosubstituted carboxylic acid amide with phosgene or thionyl chloride. The general reaction involves the substitution of the hydroxyl group in the carboxylic acid with a chlorine atom, facilitated by the halogenating agent .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of thionyl chloride due to its efficiency and the gaseous by-products which are easier to handle. The reaction is carried out under controlled conditions to ensure the safety and purity of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Propanimidoyl chloride undergoes nucleophilic substitution with various nucleophiles, replacing the chloride ion. These reactions typically proceed via a two-step mechanism: nucleophilic attack followed by elimination of HCl .

Examples include:

-

Alcohols : React to form esters (e.g., ethanol → ethyl ester).

-

Amines : Yield amides (e.g., ammonia → amide).

-

Water : Hydrolyzes to carboxylic acids (e.g., propanoic acid).

| Reagent | Product | Conditions |

|---|---|---|

| Alcohols (e.g., EtOH) | Esters (e.g., ethyl ester) | Room temperature, acid/base catalyst |

| Amines (e.g., NH₃) | Amides (e.g., propionamide) | Low temperature, dry conditions |

| Water | Carboxylic acid (e.g., propanoic acid) | Aqueous medium, heat |

Hydrolysis

Hydrolysis of this compound with water produces carboxylic acids and amines. The reaction is accelerated in aqueous environments and is highly exothermic .

Reaction:

| Hydrolysis Pathway | Product | Conditions |

|---|---|---|

| Basic conditions | Carboxylic acid | Alkaline solution, heat |

| Acidic conditions | Amide | Acidic solution, mild heat |

Reaction with Hydrogen Halides

This compound reacts with hydrogen halides (e.g., HCl) to form iminium chloride salts. This reaction involves protonation of the nitrogen atom, stabilizing the intermediate .

Reaction:

| Reagent | Product | Conditions |

|---|---|---|

| HCl | Iminium chloride complex | Anhydrous conditions |

Dehydrohalogenation

Heating this compound leads to elimination of HCl, forming nitriles (RC≡N) and releasing R'Cl. This reaction is thermally driven and requires high temperatures .

Reaction:

| Conditions | Product | Byproduct |

|---|---|---|

| High temperature | Nitrile | R'Cl |

Reaction with Thiolates

This compound reacts with hydrogen sulfide (H₂S) or thiolates to form thioamides. This reaction is analogous to hydrolysis but replaces the oxygen nucleophile with sulfur .

Reaction:

| Reagent | Product | Conditions |

|---|---|---|

| H₂S | Thioamide | Aqueous solution, mild heat |

Scientific Research Applications

Propanimidoyl chloride is used extensively in scientific research due to its reactivity and versatility. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules.

Medicine: Utilized in the development of pharmaceuticals.

Industry: Applied in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of propanimidoyl chloride involves its high reactivity towards nucleophiles. The chlorine atom attached to the carbonyl group makes the compound highly electrophilic, allowing it to readily react with nucleophiles such as water, amines, and hydrogen sulfide. These reactions typically result in the substitution of the chlorine atom with the nucleophile, forming various products .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

Propanimidoyl chloride derivatives differ primarily in substituents, which dictate their chemical behavior. Below is a comparative analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.